N-(3-chloro-2-methylphenyl)-1-oxo-1H-isochromene-3-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-1-oxo-1H-isochromene-3-carboxamide typically involves the reaction of 3-chloro-2-methylaniline with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall process efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-1-oxo-1H-isochromene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Preliminary studies suggest that it may have anti-inflammatory and anticancer properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-1-oxo-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a similar structure but contains a thiazole ring instead of an isochromene ring.
Tolfenamic acid: An aminobenzoic acid derivative with a similar chloro-methylphenyl group.
Uniqueness
N-(3-chloro-2-methylphenyl)-1-oxo-1H-isochromene-3-carboxamide is unique due to its isochromene ring structure, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C17H12ClNO3 |
---|---|
Molecular Weight |
313.7 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-oxoisochromene-3-carboxamide |
InChI |
InChI=1S/C17H12ClNO3/c1-10-13(18)7-4-8-14(10)19-16(20)15-9-11-5-2-3-6-12(11)17(21)22-15/h2-9H,1H3,(H,19,20) |
InChI Key |
HOKFKMHIQFUIRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
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